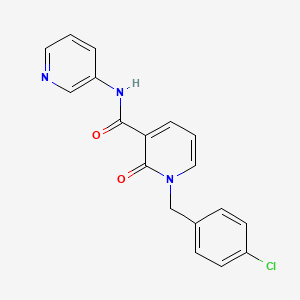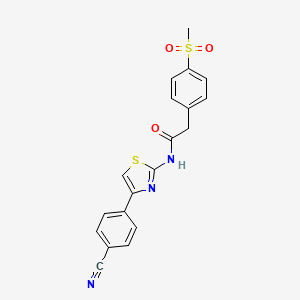![molecular formula C18H20N6O3 B2737923 7-[(2E)-but-2-en-1-yl]-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 303973-99-1](/img/no-structure.png)
7-[(2E)-but-2-en-1-yl]-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(2E)-but-2-en-1-yl]-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C18H20N6O3 and its molecular weight is 368.397. The purity is usually 95%.
BenchChem offers high-quality 7-[(2E)-but-2-en-1-yl]-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[(2E)-but-2-en-1-yl]-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The compound 7-[(2E)-but-2-en-1-yl]-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione, a derivative of purine, is involved in various scientific research studies focusing on its synthesis and potential biological activities. This section elaborates on different aspects of scientific research excluding drug use, dosage, and side effects, based on similar compounds and their applications.
Synthesis and Cardiovascular Activity : Studies have explored the synthesis of purine derivatives and their cardiovascular effects, including antiarrhythmic and hypotensive activities. One study reported the synthesis of 8-alkylamino substituted derivatives of purine diones, showing significant prophylactic antiarrhythmic activity and hypotensive effects in certain analogues. These derivatives also displayed weak affinity for alpha adrenoreceptors, suggesting potential utility in cardiovascular research (Chłoń-Rzepa et al., 2004).
Anticancer and Antibacterial Potential : Novel phthalazinedione-based derivatives have been synthesized for their promising cytotoxic and antibacterial activities, highlighting the significant potential of purine analogues in anticancer and antibacterial research. Some compounds exhibited potent cytotoxicity against cancer cells with minimal effects on normal cells, and potent antibacterial activity, showcasing their potential as new agents in cancer and infection control (El Rayes et al., 2022).
Chemical Transformations and Biological Activity : Research into the chemical transformations of purine derivatives has led to the discovery of compounds with potential pharmacological applications. Studies focused on the reactions between hydrazine derivatives and carbonyl containing compounds, resulting in novel biologically active substances. This includes the synthesis of functional derivatives of theophyllines with promising activities for treating various conditions such as depression and hypertension (Korobko, 2016).
Crystallographic and Computational Studies : The structural analysis of purine derivatives through crystallographic and computational studies aids in understanding their molecular configuration and potential interaction mechanisms. Such analyses can provide insights into the design of more effective compounds for various biological applications (Mabied et al., 2014).
Eigenschaften
CAS-Nummer |
303973-99-1 |
|---|---|
Produktname |
7-[(2E)-but-2-en-1-yl]-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione |
Molekularformel |
C18H20N6O3 |
Molekulargewicht |
368.397 |
IUPAC-Name |
7-[(E)-but-2-enyl]-8-[(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C18H20N6O3/c1-4-5-10-24-14-15(23(3)18(27)20-16(14)26)19-17(24)22-21-11(2)12-6-8-13(25)9-7-12/h4-9,25H,10H2,1-3H3,(H,19,22)(H,20,26,27)/b5-4+,21-11+ |
InChI-Schlüssel |
RLPITCVBHNUJFF-XRQQNHSDSA-N |
SMILES |
CC=CCN1C2=C(N=C1NN=C(C)C3=CC=C(C=C3)O)N(C(=O)NC2=O)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



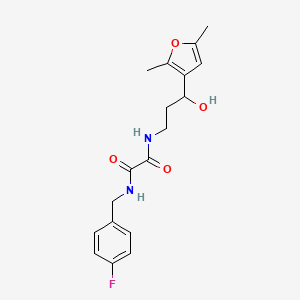
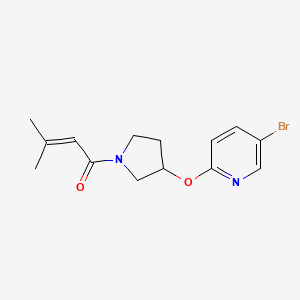
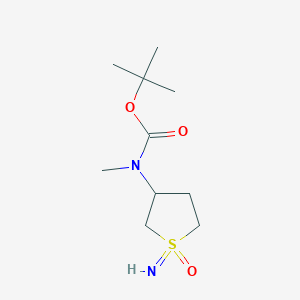
![2-{1-[(5-chloro-2-thienyl)sulfonyl]piperidin-4-yl}-N-(2-pyrrolidin-1-ylethyl)propanamide](/img/structure/B2737846.png)
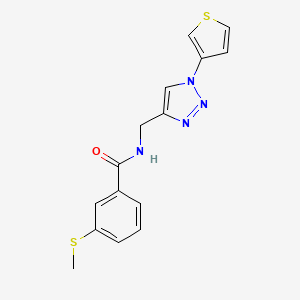
![3-benzyl-6-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2737849.png)
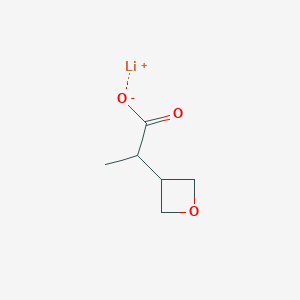
![N-(4-ethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2737852.png)
![7-ethyl-8-methyl-6-oxo-N-(thiophen-2-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2737854.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(6-methoxypyridin-3-yl)methanone](/img/structure/B2737855.png)
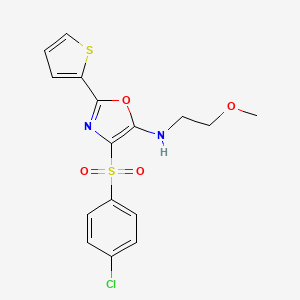
![8-(3,4-Dimethylphenyl)-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2737857.png)
